molecular formula C15H23BrO2 B3213028 (S)-1-Bromo-3-(1-(hexyloxy)ethyl)-2-methoxybenzene CAS No. 1110767-94-6

(S)-1-Bromo-3-(1-(hexyloxy)ethyl)-2-methoxybenzene

Cat. No.: B3213028
CAS No.: 1110767-94-6
M. Wt: 315.25 g/mol
InChI Key: OLVDKTNFGWLPMV-LBPRGKRZSA-N
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Description

Contextualizing Advanced Synthesis Challenges for Complex Chiral Bromo-Aryl Ethers

The synthesis of complex chiral bromo-aryl ethers such as (S)-1-Bromo-3-(1-(hexyloxy)ethyl)-2-methoxybenzene presents a number of significant challenges for synthetic chemists. One of the primary difficulties lies in the precise control of stereochemistry. longdom.org The creation of a single, desired enantiomer of a chiral molecule requires the use of asymmetric synthesis techniques, which can be sensitive to reaction conditions and substrate scope.

Another challenge is the formation of the aryl ether bond, particularly in sterically hindered environments. Traditional methods for ether synthesis may not be efficient for constructing complex molecules with multiple substituents on the aromatic ring. Modern cross-coupling reactions, often catalyzed by transition metals like palladium or copper, have become powerful tools for forming C-O bonds in the synthesis of aryl ethers. acs.orgorganic-chemistry.org However, the development of robust and general catalytic systems that can accommodate a wide range of substrates remains an active area of research.

Furthermore, the presence of multiple functional groups on the molecule requires careful consideration of their compatibility with the reaction conditions used in the synthesis. The bromo-aryl group, while a useful handle for further reactions, can also influence the reactivity of the aromatic ring and may need to be introduced at a specific stage of the synthetic sequence to avoid unwanted side reactions. khanacademy.org

Rationale for Investigating Stereochemically Defined Bromo-Aryl Structures

The investigation of stereochemically defined bromo-aryl structures is driven by their significant potential in various fields, most notably in medicinal chemistry and materials science. The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is crucial for its biological activity. longdom.org For many pharmaceutical compounds, only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even cause harmful side effects. nih.gov Therefore, the ability to synthesize stereochemically pure compounds is of paramount importance in drug discovery and development.

The bromo-aryl motif is a particularly valuable feature in synthetic chemistry. The bromine atom can be readily transformed into a wide variety of other functional groups through reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig cross-coupling. wikipedia.org This versatility allows for the late-stage diversification of molecular scaffolds, which is a powerful strategy for generating libraries of compounds for biological screening.

In the realm of materials science, the precise spatial arrangement of atoms and functional groups in chiral molecules can lead to unique optical, electronic, and mechanical properties. Chiral bromo-aryl compounds can serve as building blocks for the synthesis of polymers, liquid crystals, and other advanced materials with tailored properties.

Overview of Current Research Trajectories in Asymmetric Synthesis of Related Architectures

Current research in the asymmetric synthesis of architectures related to this compound is focused on the development of novel and efficient catalytic methods for the stereoselective construction of chiral centers and the formation of C-O bonds.

One major area of research is the design and application of chiral catalysts, including both transition-metal complexes and organocatalysts, for enantioselective reactions. These catalysts can create the desired stereocenter with high levels of enantiomeric excess, minimizing the formation of the unwanted enantiomer.

Another important trajectory is the development of new cross-coupling methodologies for the synthesis of aryl ethers. organic-chemistry.org Recent advances have focused on the use of more earth-abundant and less toxic metals as catalysts, as well as the development of ligands that can promote challenging coupling reactions with high efficiency and selectivity. acs.org

Furthermore, there is a growing interest in the use of modern synthetic strategies such as C-H activation and photoredox catalysis to construct complex molecules in a more atom- and step-economical manner. These approaches offer the potential to streamline the synthesis of chiral bromo-aryl ethers and related compounds, making them more accessible for further investigation and application.

Compound Properties

PropertyValue
Compound Name This compound
CAS Number 1110767-94-6
Molecular Formula C15H23BrO2
Molecular Weight 315.25 g/mol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-3-[(1S)-1-hexoxyethyl]-2-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BrO2/c1-4-5-6-7-11-18-12(2)13-9-8-10-14(16)15(13)17-3/h8-10,12H,4-7,11H2,1-3H3/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLVDKTNFGWLPMV-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(C)C1=C(C(=CC=C1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCO[C@@H](C)C1=C(C(=CC=C1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401225928
Record name 1-Bromo-3-[(1S)-1-(hexyloxy)ethyl]-2-methoxybenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1110767-94-6
Record name 1-Bromo-3-[(1S)-1-(hexyloxy)ethyl]-2-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1110767-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-3-[(1S)-1-(hexyloxy)ethyl]-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401225928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for S 1 Bromo 3 1 Hexyloxy Ethyl 2 Methoxybenzene

Retrosynthetic Analysis and Strategic Disconnections for Chiral Aryl Ether Synthesis

Retrosynthetic analysis is a powerful tool in organic synthesis that allows for the deconstruction of a target molecule into simpler, commercially available starting materials. amazonaws.combluffton.eduresearchgate.netsemanticscholar.org For (S)-1-Bromo-3-(1-(hexyloxy)ethyl)-2-methoxybenzene, the key strategic disconnections involve the carbon-oxygen ether bond and the carbon-bromine bond, as well as the stereocenter at the 1-(hexyloxy)ethyl moiety.

The primary disconnections for the target molecule are illustrated in the following table:

Disconnection BondResulting Synthons/PrecursorsSynthetic Strategy
C-O (Ether)(S)-1-(3-bromo-2-methoxyphenyl)ethanol and 1-bromohexaneWilliamson Ether Synthesis or similar etherification
C-Br (Aromatic)(S)-1-(2-methoxyphenyl)-1-(hexyloxy)ethaneElectrophilic Aromatic Bromination
C-C (Ethyl side chain)3-bromo-2-methoxybenzaldehyde and a hexyl nucleophileGrignard or similar organometallic addition

These disconnections highlight the main synthetic challenges: the stereoselective formation of the chiral secondary alcohol precursor and the regioselective bromination of the methoxylated benzene (B151609) ring.

The methoxy (B1213986) group (-OCH3) is an ortho-, para-directing activator in electrophilic aromatic substitution reactions. This directing effect must be carefully considered when planning the bromination of a methoxylated benzene system to achieve the desired 1-bromo-2-methoxy substitution pattern.

Direct bromination of anisole (B1667542) (methoxybenzene) typically yields a mixture of ortho- and para-bromoanisole, with the para isomer being the major product. sciencemadness.org To achieve the desired 3-bromo substitution pattern on a 2-methoxyphenyl derivative, the directing effects of existing substituents must be exploited or overridden.

Potential Bromination Strategies:

Directed ortho-metalation (DoM): A powerful strategy where a directing group (e.g., methoxy) facilitates deprotonation at an adjacent position by an organolithium reagent, followed by quenching with an electrophilic bromine source (e.g., Br2 or NBS).

Blocking Groups: Introduction of a temporary blocking group at the para position can force bromination to occur at an available ortho position. The blocking group is then removed in a subsequent step.

Late-stage Bromination: Performing the bromination reaction on a more complex intermediate where steric hindrance or other electronic factors favor the desired regioselectivity.

Recent advancements have explored greener and more selective bromination methods, including the use of N-bromosuccinimide (NBS) with catalytic additives under aqueous conditions. nsf.gov Other methods involve ammonium (B1175870) bromide and bromine catalysis, which can offer high yields for specific aromatic compounds. jalsnet.com

The stereoselective introduction of the 1-(hexyloxy)ethyl group is a critical aspect of the synthesis. This can be achieved through two main pathways: formation of a chiral secondary alcohol followed by etherification, or direct asymmetric addition of a hexyloxy-containing nucleophile.

The more common approach involves the initial synthesis of a chiral secondary alcohol, (S)-1-(3-bromo-2-methoxyphenyl)ethanol. This can be accomplished through several methods:

Asymmetric reduction of a prochiral ketone: The corresponding ketone, 1-(3-bromo-2-methoxyphenyl)ethanone, can be reduced using chiral reducing agents such as those derived from boranes (e.g., CBS catalyst) or through catalytic asymmetric hydrogenation.

Chiral resolution: A racemic mixture of the alcohol can be synthesized and then resolved using chiral resolving agents or enzymatic methods.

Once the chiral alcohol is obtained, the hexyloxy group can be introduced via a nucleophilic substitution reaction, such as the Williamson ether synthesis. masterorganicchemistry.com

Enantioselective Synthetic Routes

The development of enantioselective synthetic routes is paramount for producing the desired (S)-enantiomer of the target molecule in high optical purity.

The synthesis of the key chiral secondary alcohol precursor, (S)-1-(3-bromo-2-methoxyphenyl)ethanol, can be achieved through various asymmetric methods. Asymmetric hydrogenation of the corresponding acetophenone (B1666503) derivative is a highly effective approach. Catalytic systems employing ruthenium complexes with chiral diphosphine and diamine ligands have shown high efficiency in the asymmetric hydrogenation of a-aryl aldehydes, which could be adapted for related ketones. lookchem.com

Another approach is the enantioselective addition of a methyl group to the corresponding aldehyde, 3-bromo-2-methoxybenzaldehyde. This can be achieved using chiral organometallic reagents or through asymmetric catalysis.

The formation of the ether linkage between the chiral secondary alcohol and the hexyl group is typically achieved through an SN2 reaction, such as the Williamson ether synthesis. masterorganicchemistry.com This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group (e.g., bromide) from 1-bromohexane.

For secondary alcohols, elimination reactions can sometimes compete with the desired substitution. masterorganicchemistry.com Therefore, careful selection of reaction conditions (base, solvent, temperature) is crucial to maximize the yield of the ether product. Alternative methods for etherification, such as those catalyzed by iron(III) triflate, have been developed for the selective synthesis of ethers from alcohols. acs.orgresearchgate.net

The stereochemical integrity of the chiral center is generally maintained during the Williamson ether synthesis as the reaction occurs at the oxygen atom and does not involve the chiral carbon.

Asymmetric catalysis plays a pivotal role in modern organic synthesis, enabling the efficient production of chiral molecules. nih.govacs.orgacs.org In the context of synthesizing this compound, asymmetric catalysis can be employed in several key steps:

Asymmetric Hydrogenation: As mentioned earlier, the use of chiral transition metal catalysts (e.g., Ru, Rh, Ir) for the enantioselective reduction of the precursor ketone is a well-established and powerful strategy. nih.gov

Asymmetric C-C Bond Formation: The chiral ethyl moiety could potentially be constructed through an asymmetric carbon-carbon bond-forming reaction, although this is a less direct approach for this specific target. iupac.orgrsc.orgrug.nl

Asymmetric Etherification: While less common for this type of ether, direct catalytic asymmetric etherification methods are an emerging area of research. researchgate.net These methods often involve the use of chiral catalysts to control the stereoselective formation of the C-O bond. ccspublishing.org.cn

The choice of the specific catalytic system would depend on the chosen synthetic route and the nature of the substrates involved.

Asymmetric Catalysis in Key Step Transformations

Chiral Ligand Design and Optimization

The cornerstone of the synthesis is the establishment of the chiral center in the precursor alcohol, (S)-1-(3-bromo-2-methoxyphenyl)ethanol. This is most effectively achieved through the asymmetric reduction of the corresponding prochiral ketone, 1-(3-bromo-2-methoxyphenyl)ethanone. The success of this reduction is heavily reliant on the design and optimization of chiral ligands that coordinate with a metal catalyst to create a chiral environment, thereby directing the stereochemical outcome of the reaction.

A variety of chiral ligands have been developed for the asymmetric reduction of aromatic ketones. These ligands typically possess C2 symmetry, which reduces the number of possible diastereomeric transition states and often leads to higher enantioselectivity. For the reduction of 2-alkoxyacetophenones, ligands bearing phosphine (B1218219) and nitrogen donor atoms, such as those used in Noyori-type hydrogenation catalysts, have shown considerable efficacy.

The optimization of these ligands involves modifying their steric and electronic properties to enhance enantioselectivity and catalytic activity. For instance, the bulkiness of the substituents on the ligand can influence the approach of the substrate to the catalytic center, while the electronic nature of the ligand can affect the reactivity of the metal hydride.

Table 1: Representative Chiral Ligands for Asymmetric Ketone Reduction

Ligand TypeKey FeaturesTypical Metal
BINAPC2-symmetric atropisomeric bisphosphineRuthenium, Rhodium
Chiral Amino AlcoholsReadily available, modularBoranes
Oxazaborolidines (CBS)Catalytic, predictable stereochemistryBorane
P,N LigandsCombination of hard and soft donorsIridium, Ruthenium

The selection of the optimal ligand is often empirical and requires screening a library of ligands under various reaction conditions to achieve the desired level of enantioselectivity for the specific substrate.

Catalyst Loading and Reaction Condition Parameterization

Optimization studies aim to find the lowest catalyst loading that still provides a high yield and excellent enantioselectivity within a reasonable timeframe. This often involves a systematic evaluation of the catalyst concentration.

Beyond catalyst loading, other reaction parameters play a crucial role and must be optimized in concert. These include:

Solvent: The choice of solvent can significantly influence the solubility of the reactants and the catalyst, as well as the stability of the transition state. Protic solvents like ethanol (B145695) or isopropanol (B130326) are often used in transfer hydrogenation, while aprotic solvents like dichloromethane (B109758) or toluene (B28343) may be preferred for other reduction methods.

Temperature: Reaction temperature affects the rate of reaction and can also influence enantioselectivity. Lower temperatures often lead to higher enantioselectivity but may require longer reaction times.

Pressure: For hydrogenation reactions involving gaseous hydrogen, the pressure is a key parameter that influences the concentration of the reducing agent in the reaction mixture.

Base: In many catalytic hydrogenation systems, a base is required to generate the active catalyst species. The nature and concentration of the base can have a profound effect on the reaction's efficiency.

Table 2: Parameterization of a Hypothetical Asymmetric Reduction of 1-(3-bromo-2-methoxyphenyl)ethanone

ParameterRange ExploredOptimal Condition
Catalyst Loading0.1 - 2.0 mol %0.5 mol %
SolventToluene, Ethanol, THFEthanol
Temperature0 - 80 °C25 °C
H₂ Pressure1 - 50 atm10 atm
BaseKOtBu, Et₃NKOtBu (1.2 equiv)

These parameters are often interdependent, and a design of experiments (DoE) approach can be a powerful tool for efficiently exploring the reaction space and identifying the optimal conditions.

Diastereoselective Synthetic Pathways

Once the chiral alcohol, (S)-1-(3-bromo-2-methoxyphenyl)ethanol, is obtained with high enantiopurity, the subsequent step involves the formation of the ether linkage to introduce the hexyl group. This reaction, typically a Williamson ether synthesis, can potentially generate a new stereocenter if the starting alcohol is racemic, but in this case, with an enantiomerically pure starting material, the focus is on achieving a high yield without racemization of the existing stereocenter.

The Williamson ether synthesis involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (in this case, a hexyl halide such as 1-bromohexane).

While the reaction at the chiral benzylic carbon does not create a new stereocenter, the possibility of side reactions that could affect the stereochemical integrity, such as elimination or SN1-type reactions that could lead to racemization, must be considered. To favor the desired SN2 pathway and preserve the stereochemistry, reaction conditions are chosen carefully. This typically involves the use of a strong, non-nucleophilic base to generate the alkoxide and a polar aprotic solvent to facilitate the SN2 reaction.

The choice of the base is critical. Strong bases like sodium hydride (NaH) are often employed to ensure complete deprotonation of the alcohol. The reaction temperature is also controlled to minimize side reactions.

Protecting Group Strategies and Orthogonal Deprotection Sequences

For the synthesis of this compound starting from the commercially available (S)-1-(3-bromo-2-methoxyphenyl)ethanol, the use of protecting groups is generally not necessary as the hydroxyl group is the reactive site for the subsequent etherification.

However, if the synthesis were to originate from a more complex precursor with multiple reactive functional groups, a protecting group strategy would be essential. For instance, if the aromatic ring contained other nucleophilic groups like a phenol (B47542) or an amine, these would need to be protected to prevent them from reacting with the hexyl halide during the etherification step.

An effective protecting group strategy relies on the principle of orthogonality, where different protecting groups can be removed under distinct conditions without affecting each other. jocpr.com

Table 3: Potential Protecting Groups for Functional Groups Relevant to the Synthesis

Functional GroupProtecting GroupDeprotection Conditions
PhenolMethyl etherStrong acid (e.g., HBr)
Benzyl etherHydrogenolysis (H₂, Pd/C)
Silyl (B83357) ether (e.g., TBDMS)Fluoride source (e.g., TBAF)
AmineCarbamate (e.g., Boc)Acid (e.g., TFA)
Carbamate (e.g., Cbz)Hydrogenolysis (H₂, Pd/C)

Practical Aspects of Synthetic Scale-Up for Research Applications

Transitioning a synthetic route from a small-scale laboratory procedure to a larger scale for research applications (gram to kilogram scale) presents a unique set of challenges. For the synthesis of this compound, several practical aspects need to be considered.

Reagent Cost and Availability: The cost and commercial availability of starting materials, reagents, and catalysts become more significant at a larger scale. The use of the commercially available chiral alcohol is advantageous in this regard.

Reaction Work-up and Purification: Procedures that are straightforward on a small scale, such as chromatographic purification, can become cumbersome and time-consuming on a larger scale. Developing robust crystallization or distillation procedures for product isolation is often preferred.

Safety: The hazards associated with the reagents and reaction conditions must be carefully evaluated for scale-up. For example, the use of sodium hydride, which is flammable, requires specific handling procedures at a larger scale.

Thermal Management: Exothermic reactions need to be carefully controlled to prevent runaways. The surface-area-to-volume ratio decreases as the scale increases, making heat dissipation more challenging.

Solvent Usage: The volume of solvent used becomes a significant factor in terms of cost, handling, and waste disposal. Optimizing reactions to run at higher concentrations or in more environmentally benign solvents is a key consideration.

Comparative Analysis of Synthetic Efficiency and Stereocontrol Across Methodologies

Route A: Asymmetric Catalytic Reduction This is the most direct and atom-economical approach. The efficiency is largely determined by the turnover number and turnover frequency of the catalyst. High enantioselectivities (often >99% ee) can be achieved with the right combination of catalyst and ligand.

Route C: Chiral Resolution A racemic mixture of 1-(3-bromo-2-methoxyphenyl)ethanol (B8010196) could be synthesized and then resolved using a chiral resolving agent. While this method can provide access to the desired enantiomer, the theoretical maximum yield is only 50%, making it less efficient than asymmetric methods unless the unwanted enantiomer can be racemized and recycled.

Table 4: Comparative Analysis of Synthetic Routes to (S)-1-(3-bromo-2-methoxyphenyl)ethanol

MethodologyTypical StereocontrolKey AdvantagesKey Disadvantages
Asymmetric Catalytic ReductionHigh (often >99% ee)High efficiency, broad substrate scopeHigh cost of catalysts and ligands
Biocatalytic ReductionExcellent (often >99% ee)Mild conditions, environmentally benignLower substrate concentrations, potential for enzyme inhibition
Chiral ResolutionN/A (separation)Established technologyMaximum 50% yield, generates waste

For the subsequent etherification step, the Williamson ether synthesis is generally efficient for secondary benzylic alcohols with primary alkyl halides. Alternative methods, such as phase-transfer catalysis, could be explored to improve efficiency and mildness of the reaction conditions. A thorough comparative analysis would require experimental data on yields and stereochemical purity for each step of the different proposed routes.

Mechanistic Investigations of Reactions Involving S 1 Bromo 3 1 Hexyloxy Ethyl 2 Methoxybenzene

Elucidation of Reaction Mechanisms in Bromination and Etherification Steps

The synthesis of (S)-1-Bromo-3-(1-(hexyloxy)ethyl)-2-methoxybenzene involves critical bromination and etherification steps. Understanding the mechanisms of these reactions is essential for optimizing reaction conditions and achieving the desired product with high purity and yield.

Electrophilic Aromatic Substitution Pathways

The introduction of a bromine atom onto the benzene (B151609) ring of a precursor to this compound proceeds via an electrophilic aromatic substitution (EAS) mechanism. In this type of reaction, an electrophile attacks the electron-rich benzene ring, leading to the substitution of a hydrogen atom. quora.comacs.org The substituents already present on the benzene ring play a critical role in directing the position of the incoming electrophile.

For a precursor containing a methoxy (B1213986) group (-OCH3) and an alkyl group, both are generally considered activating and ortho-, para-directing. Computational studies on the bromination of anisole (B1667542) (methoxybenzene), a simpler related structure, suggest that the reaction preferentially occurs through an addition-elimination mechanism. nih.govresearchgate.net This pathway avoids the formation of a highly unstable charged Wheland intermediate. The ortho/para directing effect of the methoxy group is attributed to a combination of strong electron delocalization and favorable non-covalent interactions. nih.govresearchgate.net

In the context of forming the specific isomer 1-Bromo-3-(1-(hexyloxy)ethyl)-2-methoxybenzene, the directing effects of the existing methoxy and ethyl groups on the precursor molecule are paramount. The methoxy group is a strong ortho-, para-director, while the alkyl group is a weaker one. The final position of the bromine atom is a result of the combined directing influence of these groups and steric hindrance.

Nucleophilic Substitution Reactions (SN1, SN2) at Chiral Centers

The etherification step, which introduces the hexyloxy group, typically involves a nucleophilic substitution reaction at the chiral benzylic carbon. This reaction can proceed through either a unimolecular (SN1) or a bimolecular (SN2) pathway, each with distinct stereochemical consequences. beilstein-journals.org

The SN2 mechanism involves a backside attack by the nucleophile (hexoxide) on the carbon atom bearing a leaving group (e.g., a tosylate or a halide). quora.comlibretexts.org This concerted process leads to an inversion of the stereochemical configuration at the chiral center. quora.comlibretexts.org For a secondary benzylic substrate like the precursor to this compound, the SN2 pathway is sterically more hindered than for a primary substrate. However, the use of a strong nucleophile and a polar aprotic solvent would favor this mechanism. ochemtutor.com

The SN1 mechanism , on the other hand, proceeds through a two-step process involving the formation of a carbocation intermediate after the departure of the leaving group. beilstein-journals.org The planar nature of the carbocation allows the nucleophile to attack from either face, which would lead to a racemic mixture of products (both S and R enantiomers). beilstein-journals.org The benzylic position can stabilize a carbocation through resonance, making the SN1 pathway plausible, especially in the presence of a protic solvent and a weaker nucleophile. acs.orgochemtutor.com

Given that the target compound is the (S)-enantiomer, a synthetic route that proceeds with high stereoselectivity is required. This suggests that reaction conditions favoring an SN2 mechanism with inversion of configuration from a suitable (R)-configured precursor would be the desired pathway. Studies on similar chiral benzylic systems have shown that high enantiospecificity can be achieved under conditions that promote an associative SN2-like mechanism. beilstein-journals.org

Stereochemical Course of Reactions

The stereochemistry of reactions involving this compound is of paramount importance, as the biological activity of chiral molecules is often dependent on their specific three-dimensional arrangement.

Analysis of Stereochemical Retention, Inversion, or Racemization

As discussed in the context of nucleophilic substitution, the stereochemical outcome at the chiral benzylic center is directly linked to the reaction mechanism.

Inversion of Configuration: This is the hallmark of an SN2 reaction. quora.comlibretexts.org If the synthesis of the hexyloxy ether proceeds via a pure SN2 pathway, starting with an (R)-configured precursor at the benzylic carbon will yield the desired (S)-product with high enantiomeric purity.

Racemization: An SN1 reaction, proceeding through a planar carbocation intermediate, would result in the formation of both (S) and (R) enantiomers, leading to a racemic or near-racemic mixture. beilstein-journals.org

Retention of Configuration: While less common in simple nucleophilic substitutions, retention of configuration can occur through more complex mechanisms, such as those involving neighboring group participation, which is not expected in this specific substrate.

Experimental determination of the enantiomeric excess (ee) of the product is necessary to confirm the dominant reaction pathway.

Role of Substrate Conformation in Reaction Selectivity

The three-dimensional shape, or conformation, of the substrate can significantly influence the stereochemical outcome of a reaction. For this compound, the rotational freedom around the single bonds allows the molecule to adopt various conformations.

The relative energies of these conformations can influence which face of the molecule is more accessible to an incoming reagent. In nucleophilic substitution reactions at the chiral center, the preferred conformation of the substrate can create steric hindrance that favors attack from one side over the other, thus influencing the stereoselectivity. Computational models, such as the Felkin-Anh model for nucleophilic attack on carbonyls, provide a framework for predicting the influence of adjacent stereocenters on reaction outcomes, and similar principles of minimizing torsional strain and steric interactions would apply here. nih.gov The bulky bromine and methoxy groups ortho to the chiral side chain would likely influence the preferred conformation and, consequently, the accessibility of the reaction center.

Kinetic Studies of Relevant Transformations

Kinetic studies provide quantitative data on reaction rates and can offer strong evidence for a proposed reaction mechanism. The rate law of a reaction describes how the rate depends on the concentration of the reactants.

For the etherification step, a kinetic study could differentiate between the SN1 and SN2 mechanisms:

SN1 Reaction: The rate-determining step of an SN1 reaction is the unimolecular dissociation of the substrate to form a carbocation. Therefore, the rate is only dependent on the concentration of the substrate: Rate = k[Substrate]. This is a first-order reaction. beilstein-journals.org

Below is a hypothetical data table illustrating the type of information that would be sought in a kinetic study of the etherification step, comparing reaction rates under different conditions to elucidate the mechanism.

Table 1: Hypothetical Kinetic Data for Etherification

Experiment[Substrate] (M)[Hexoxide] (M)SolventInitial Rate (M/s)
10.10.1THF1.0 x 10⁻⁴
20.20.1THF2.0 x 10⁻⁴
30.10.2THF2.0 x 10⁻⁴
40.10.1Ethanol (B145695)5.0 x 10⁻⁵

In this hypothetical scenario, doubling the concentration of either the substrate or the nucleophile (experiments 2 and 3) doubles the reaction rate, which is characteristic of a second-order (SN2) mechanism. The decrease in rate when changing to a protic solvent like ethanol (experiment 4) would also be consistent with an SN2 reaction, as protic solvents can solvate the nucleophile, reducing its reactivity.

Computational Chemistry Approaches for Mechanistic Insights

Modern computational chemistry offers a suite of methods to model chemical reactions with high accuracy. For a molecule with the stereochemical and electronic complexity of this compound, these techniques are invaluable for understanding its reactivity, particularly in reactions such as nucleophilic substitution, cross-coupling, or elimination reactions where multiple pathways may compete.

A cornerstone of mechanistic chemistry is the characterization of the potential energy surface (PES) of a reaction. The PES is a multidimensional surface that represents the potential energy of a system of atoms as a function of their spatial coordinates. Minima on this surface correspond to stable molecules (reactants, intermediates, and products), while saddle points represent transition states—the highest energy point along the lowest energy path between a reactant and a product.

Transition state analysis involves locating these saddle points and calculating their energies. The energy difference between the reactants and the transition state is the activation energy (ΔG‡), which is the primary determinant of the reaction rate. By mapping out the energies of all reactants, intermediates, transition states, and products, a comprehensive reaction energy landscape can be constructed.

For a hypothetical reaction, such as a Suzuki coupling involving this compound, the energy landscape would delineate the energies of the oxidative addition, transmetalation, and reductive elimination steps. This allows researchers to identify the rate-determining step—the step with the highest activation energy—and to understand how modifications to the molecule or reaction conditions might alter the reaction's feasibility and outcome.

Hypothetical Energy Profile for a Reaction Step

The following table represents a hypothetical set of calculated energies for a single step in a reaction involving the title compound. Such data is used to construct the energy landscape.

SpeciesRelative Electronic Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)
Reactants0.00.0
Transition State+19.2+20.5
Products-5.4-4.8

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It has become a staple in computational organic chemistry due to its favorable balance of accuracy and computational cost.

DFT calculations are employed to optimize the geometries of reactants, intermediates, transition states, and products. These calculations provide not only the energies of these species but also a wealth of information about their electronic properties, such as charge distribution, molecular orbital energies, and bond orders. researchgate.net

In the context of this compound, DFT calculations could be used to:

Evaluate the stability of potential intermediates: For instance, in a reaction involving the cleavage of the carbon-bromine bond, DFT could be used to assess the relative stabilities of a resulting aryl radical, anion, or organometallic species.

Probe the electronic effects of substituents: The methoxy and hexyloxyethyl groups will exert electronic and steric influences on the reactivity of the aromatic ring. DFT can quantify these effects, for example, by calculating the partial charges on the aromatic carbons to predict the regioselectivity of electrophilic or nucleophilic attack.

Visualize transition state structures: The optimized geometry of a transition state provides a snapshot of the bond-breaking and bond-forming processes. For example, in an SNAr reaction, DFT could confirm a Meisenheimer complex as a stable intermediate.

Simulate spectroscopic properties: Calculated properties such as vibrational frequencies can be compared with experimental infrared (IR) spectra to confirm the identity of proposed intermediates. researchgate.net

Hypothetical DFT-Calculated Parameters for Reaction Intermediates

This table provides an example of the kind of data that would be generated from DFT calculations to compare different potential intermediates in a reaction pathway.

IntermediateCalculated Dipole Moment (Debye)HOMO-LUMO Gap (eV)Charge on C1 (Aromatic)
Aryl Radical1.853.54+0.05
Aryl Anion4.212.89-0.62
Organopalladium Complex5.673.12+0.23

By applying these computational techniques, a detailed, step-by-step understanding of the reaction mechanisms involving this compound can be developed, guiding future synthetic efforts and the design of novel chemical transformations.

Following a comprehensive search for scientific literature, it has been determined that there is no specific published research available concerning the stereochemical characterization and control of the compound this compound. The analytical methods and synthetic strategies outlined in the requested article structure are well-established techniques in stereochemistry; however, their direct application and the resulting specific data for this particular compound are not documented in accessible scientific papers, patents, or databases.

General methodologies for chiral analysis, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases, are commonly used to determine the enantiomeric excess of chiral compounds. researchgate.net Similarly, Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful spectroscopic techniques for assigning the absolute configuration of molecules by comparing experimental spectra with quantum-mechanical calculations. unibs.itnih.govmdpi.com X-ray crystallography can provide unambiguous determination of absolute stereochemistry, often through the analysis of a chiral derivative or precursor crystal. rsc.orggrowingscience.com

Furthermore, the principles of stereoselectivity in synthetic pathways, including the influence of steric and electronic effects of substituents, are fundamental concepts in organic chemistry. These factors guide the design of reactions to favor the formation of a desired stereoisomer.

However, without specific studies on this compound, it is not possible to provide a detailed, informative, and scientifically accurate article that adheres to the requested outline. Generating content for each section would require speculating on experimental conditions, data, and outcomes, which would not meet the standards of scientific accuracy.

Therefore, the requested article cannot be generated due to the absence of specific research data for the target compound.

Stereochemical Characterization and Control in S 1 Bromo 3 1 Hexyloxy Ethyl 2 Methoxybenzene Research

Factors Influencing Stereoselectivity in Synthetic Pathways

Solvent and Temperature Effects on Stereocontrol

No specific studies were found that investigated the influence of different solvents and reaction temperatures on the stereocontrol during the synthesis of (S)-1-Bromo-3-(1-(hexyloxy)ethyl)-2-methoxybenzene. In general, the polarity, viscosity, and coordinating ability of a solvent can significantly impact the transition state of a stereoselective reaction, thereby influencing the enantiomeric excess of the product. Similarly, temperature can affect the activation energies of competing diastereomeric transition states, with lower temperatures often leading to higher stereoselectivity. Without experimental data, a quantitative analysis of these effects on the synthesis of the target compound cannot be provided.

Substrate-Catalyst Interactions and Enantioselection

There is no available research detailing the specific substrate-catalyst interactions that govern the enantioselection in the synthesis of this compound. In asymmetric catalysis, the three-dimensional structure of the catalyst's active site plays a crucial role in differentiating between prochiral faces of the substrate. Non-covalent interactions, such as hydrogen bonding, steric hindrance, and electrostatic interactions between the substrate and the chiral catalyst, are fundamental to achieving high enantioselectivity. The precise nature of these interactions for the synthesis of the specified compound remains uninvestigated in the available literature.

Strategies for Enhancing Stereochemical Purity in Synthesis

While general strategies for enhancing stereochemical purity are widely known, their specific application to the synthesis of this compound has not been reported. Such strategies typically include the use of chiral auxiliaries, chiral catalysts, or enantioselective reagents. Post-synthesis purification techniques, such as chiral chromatography (e.g., High-Performance Liquid Chromatography - HPLC) or crystallization of diastereomeric salts, are also commonly employed to improve the enantiomeric excess of a chiral compound. However, no documented methods or data are available for the application of these techniques to the target molecule.

Due to the absence of specific research data for "this compound," the following data tables, which would typically present such findings, remain illustrative.

Table 1: Illustrative Effect of Solvent on the Enantioselective Synthesis of this compound

EntrySolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
1Dichloromethane (B109758)-78Data not availableData not available
2Toluene (B28343)-78Data not availableData not available
3Tetrahydrofuran (B95107)-78Data not availableData not available
4Diethyl ether-78Data not availableData not available

Table 2: Illustrative Effect of Temperature on the Enantioselective Synthesis of this compound in a Hypothetical Solvent

EntrySolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
1Hypothetical0Data not availableData not available
2Hypothetical-20Data not availableData not available
3Hypothetical-40Data not availableData not available
4Hypothetical-78Data not availableData not available

Reactivity and Transformations of S 1 Bromo 3 1 Hexyloxy Ethyl 2 Methoxybenzene

Palladium-Catalyzed Cross-Coupling Reactions at the Aryl Bromide Position

The carbon-bromine bond in (S)-1-bromo-3-(1-(hexyloxy)ethyl)-2-methoxybenzene is a prime site for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds. The general mechanism for these transformations typically involves three key steps: oxidative addition of the aryl bromide to a Palladium(0) complex, transmetalation with a suitable coupling partner, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a widely utilized method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. nih.gov This reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov For this compound, the C-Br bond is susceptible to oxidative addition to the palladium catalyst, initiating the catalytic cycle. illinois.edu The reaction would enable the introduction of various aryl, heteroaryl, vinyl, or alkyl groups at the bromine-bearing position. nih.govrsc.org

Illustrative Suzuki-Miyaura Coupling Reactions

Coupling Partner (R-B(OH)₂) Catalyst System Base Solvent Expected Product
Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene (B28343)/H₂O (S)-3-(1-(hexyloxy)ethyl)-2-methoxy-1,1'-biphenyl
4-Methylphenylboronic acid Pd(dppf)Cl₂ Cs₂CO₃ 1,4-Dioxane (S)-3-(1-(hexyloxy)ethyl)-4'-methyl-2-methoxy-1,1'-biphenyl
Thiophene-2-boronic acid CataXCium A Pd G3 K₃PO₄ Toluene (S)-3-(1-(hexyloxy)ethyl)-2-methoxy-1-(thiophen-2-yl)benzene

Heck and Sonogashira Reactions

The Heck reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and an alkene. rsc.orgnih.gov This palladium-catalyzed process typically involves the reaction of this compound with an alkene, such as styrene (B11656) or an acrylate, in the presence of a base to yield a substituted alkene. nih.govsemanticscholar.org

The Sonogashira reaction is a method for coupling aryl halides with terminal alkynes, creating a C(sp²)-C(sp) bond. rsc.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base like an amine. researchgate.netsci-hub.se This would allow for the introduction of an alkynyl moiety onto the aromatic ring of the title compound.

Hypothetical Heck and Sonogashira Coupling Reactions

Reaction Type Coupling Partner Catalyst System Base Solvent Expected Product
Heck Styrene Pd(OAc)₂ / P(o-tol)₃ Et₃N DMF (S,E)-1-(1-(hexyloxy)ethyl)-2-methoxy-3-styrylbenzene
Heck Ethyl acrylate Pd/Al(OH)₃ KOAc DMSO Ethyl (E)-3-(3-((S)-1-(hexyloxy)ethyl)-2-methoxyphenyl)acrylate
Sonogashira Phenylacetylene Pd(PPh₃)₂Cl₂ / CuI Et₃N THF (S)-1-(1-(hexyloxy)ethyl)-2-methoxy-3-(phenylethynyl)benzene

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. libretexts.orgwikipedia.org This powerful transformation allows for the synthesis of a wide variety of arylamines from this compound using primary or secondary amines. organic-chemistry.org The reaction mechanism involves oxidative addition, coordination of the amine, deprotonation by a base, and subsequent reductive elimination. wikipedia.orgyoutube.com The choice of palladium catalyst and phosphine (B1218219) ligand is critical for achieving high efficiency. nih.gov

Potential Buchwald-Hartwig Amination Reactions | Amine Coupling Partner | Catalyst System | Base | Solvent | Expected Product | | :--- | :--- | :--- | :--- | :--- | :--- | | Aniline | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | (S)-N-(3-(1-(hexyloxy)ethyl)-2-methoxyphenyl)aniline | | Morpholine | [Pd(allyl)Cl]₂ / t-BuXPhos | K₃PO₄ | 1,4-Dioxane | (S)-4-(3-(1-(hexyloxy)ethyl)-2-methoxyphenyl)morpholine | | Benzylamine | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Toluene | (S)-N-benzyl-3-(1-(hexyloxy)ethyl)-2-methoxyaniline | | Aqueous Ammonia | Pd(OAc)₂ / Josiphos | K₃PO₄ | t-Amyl alcohol | (S)-3-(1-(hexyloxy)ethyl)-2-methoxyaniline |

Kumada and Negishi Couplings

The Kumada coupling utilizes a Grignard reagent (organomagnesium) as the nucleophilic coupling partner. While powerful for C-C bond formation, its application can be limited by the high basicity and reactivity of the Grignard reagent, which may be incompatible with certain functional groups.

The Negishi coupling employs an organozinc reagent, which offers a good balance of reactivity and functional group tolerance, often proving more versatile than Grignard reagents. mit.edunih.gov This palladium- or nickel-catalyzed reaction is a highly effective method for coupling the aryl bromide with alkyl, vinyl, or other aryl zinc halides. uni-muenchen.de A key challenge in couplings with secondary alkylzinc reagents is minimizing the undesired β-hydride elimination pathway. mit.edu

Illustrative Kumada and Negishi Coupling Reactions | Reaction Type | Organometallic Reagent | Catalyst | Solvent | Expected Product | | :--- | :--- | :--- | :--- | :--- | :--- | | Kumada | Phenylmagnesium bromide | Pd(dppf)Cl₂ | THF | (S)-3-(1-(hexyloxy)ethyl)-2-methoxy-1,1'-biphenyl | | Kumada | Ethylmagnesium chloride | Ni(dppe)Cl₂ | Diethyl ether | (S)-1-ethyl-3-(1-(hexyloxy)ethyl)-2-methoxybenzene | | Negishi | Isopropylzinc bromide | Pd(OAc)₂ / CPhos | THF | (S)-1-(1-(hexyloxy)ethyl)-3-isopropyl-2-methoxybenzene | | Negishi | Vinylzinc chloride | PdCl₂(PPh₃)₂ | THF | (S)-3-(1-(hexyloxy)ethyl)-2-methoxy-1-vinylbenzene |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via an addition-elimination pathway, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com

A critical requirement for the SNAr reaction to occur is the presence of strong electron-withdrawing groups (such as -NO₂, -CN, or -C(O)R) positioned ortho or para to the leaving group. chemistrysteps.comoup.com These groups are necessary to activate the ring towards nucleophilic attack and to stabilize the negative charge of the Meisenheimer intermediate. masterorganicchemistry.com

The substrate, this compound, is not a suitable candidate for SNAr reactions. It possesses electron-donating groups (the ortho-methoxy and meta-alkoxyethyl substituents), which increase the electron density of the aromatic ring. This deactivates the ring towards attack by nucleophiles, making the formation of the high-energy Meisenheimer complex energetically unfavorable. libretexts.orgmasterorganicchemistry.com Therefore, attempts to react this compound with typical nucleophiles under SNAr conditions would be expected to fail.

Organometallic Reagent Development from the Aryl Bromide

The aryl bromide can be converted into highly reactive organometallic reagents, such as Grignard or organolithium compounds. This transformation inverts the polarity of the carbon atom bonded to the halogen, changing it from an electrophilic site to a strongly nucleophilic and basic one. libretexts.orglibretexts.org

Grignard Reagent Formation : The reaction of this compound with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) would yield the corresponding Grignard reagent, (S)-(3-(1-(hexyloxy)ethyl)-2-methoxyphenyl)magnesium bromide. libretexts.orgutexas.edu The ether solvent is crucial as it coordinates to the magnesium, stabilizing the reagent. libretexts.org

Organolithium Reagent Formation : Similarly, treatment with two equivalents of lithium metal, typically in a non-polar solvent like pentane (B18724) or hexane, would produce the organolithium species, (S)-(3-(1-(hexyloxy)ethyl)-2-methoxyphenyl)lithium. youtube.com

These newly formed organometallic reagents are potent nucleophiles that can react with a wide array of electrophiles to form new carbon-carbon bonds. libretexts.org They are also strong bases and must be handled under strictly anhydrous conditions, as they react readily with protic solvents, including water, to produce the corresponding de-halogenated arene. libretexts.orgyoutube.com

Potential Reactions of the Derived Grignard Reagent | Electrophile | Reagent | Subsequent Workup | Expected Product | | :--- | :--- | :--- | :--- | :--- | | Carbon dioxide (CO₂) | (S)-(3-(1-(hexyloxy)ethyl)-2-methoxyphenyl)magnesium bromide | Acidic (e.g., H₃O⁺) | 3-((S)-1-(hexyloxy)ethyl)-2-methoxybenzoic acid | | Formaldehyde (CH₂O) | (S)-(3-(1-(hexyloxy)ethyl)-2-methoxyphenyl)magnesium bromide | Acidic (e.g., H₃O⁺) | (3-((S)-1-(hexyloxy)ethyl)-2-methoxyphenyl)methanol | | Acetone ((CH₃)₂CO) | (S)-(3-(1-(hexyloxy)ethyl)-2-methoxyphenyl)magnesium bromide | Acidic (e.g., H₃O⁺) | 2-(3-((S)-1-(hexyloxy)ethyl)-2-methoxyphenyl)propan-2-ol | | Water (H₂O) | (S)-(3-(1-(hexyloxy)ethyl)-2-methoxyphenyl)magnesium bromide | N/A | (S)-2-(1-(hexyloxy)ethyl)-1-methoxybenzene |

Grignard Reagent Formation and Subsequent Reactions

The presence of an aryl bromide allows for the formation of a Grignard reagent, a cornerstone of carbon-carbon bond formation in organic synthesis. The reaction involves the insertion of magnesium metal into the carbon-bromine bond, typically in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF).

Formation: this compound would be expected to react with magnesium turnings to form the corresponding Grignard reagent, (S)-3-(1-(hexyloxy)ethyl)-2-methoxyphenylmagnesium bromide. The methoxy (B1213986) and hexyloxy ether linkages are generally stable under the conditions required for Grignard formation.

Subsequent Reactions: This newly formed organometallic species is a potent nucleophile and a strong base. Its synthetic utility would be demonstrated in its reactions with a wide array of electrophiles. Below is a table illustrating the expected products from such reactions.

ElectrophileReagentExpected Product StructureProduct Class
AldehydeFormaldehyde (HCHO)Primary Alcohol
KetoneAcetone ((CH₃)₂CO)Tertiary Alcohol
EsterEthyl acetate (B1210297) (CH₃COOEt)Tertiary Alcohol (after double addition)
Carbon DioxideCO₂Carboxylic Acid
NitrileAcetonitrile (CH₃CN)Ketone (after hydrolysis)

Note: The structures in the table are hypothetical products based on standard Grignard reaction pathways.

Organolithium Species Generation and Synthetic Utility

An alternative to Grignard reagents is the formation of an organolithium species. This is typically achieved through lithium-halogen exchange, where an existing organolithium reagent, such as n-butyllithium or tert-butyllithium, is used to replace the bromine atom with lithium. This reaction is usually fast and performed at low temperatures (e.g., -78 °C) to prevent side reactions.

Generation: The treatment of this compound with an alkyllithium reagent would yield (S)-[3-(1-(hexyloxy)ethyl)-2-methoxyphenyl]lithium. This organolithium reagent is generally more reactive and nucleophilic than its Grignard counterpart.

Synthetic Utility: The enhanced reactivity of the organolithium species allows for a broader range of subsequent reactions, including those with less reactive electrophiles.

Reaction TypeReagentExpected ProductSynthetic Value
CarboxylationCO₂(S)-3-(1-(hexyloxy)ethyl)-2-methoxybenzoic acidIntroduction of a carboxylic acid moiety.
BorylationTriisopropyl borate(S)-3-(1-(hexyloxy)ethyl)-2-methoxyphenylboronic acidIntermediate for Suzuki cross-coupling reactions.
SilylationTrimethylsilyl chloride(S)-1-(1-(hexyloxy)ethyl)-2-methoxy-3-(trimethylsilyl)benzeneIntroduction of a silyl (B83357) group for further functionalization.
Reaction with EpoxidesEthylene oxide(S)-2-(3-(1-(hexyloxy)ethyl)-2-methoxyphenyl)ethan-1-olTwo-carbon chain extension with a terminal alcohol.

Note: The products listed are based on predicted reaction outcomes.

Reactions Involving the Hexyloxy and Methoxy Groups

The ether linkages in this compound present opportunities for further molecular modifications, although their cleavage requires harsh conditions due to their general stability.

Selective Cleavage/Modification of Ether Linkages for Research Purposes

The cleavage of the methoxy and hexyloxy groups would typically be achieved under strongly acidic conditions, often with hydrogen halides like HBr or HI, or with strong Lewis acids such as boron tribromide (BBr₃).

Methoxy Group Cleavage: The aryl methyl ether could be cleaved to the corresponding phenol (B47542). BBr₃ is a common reagent for this transformation, as it is particularly effective at cleaving aryl methyl ethers.

Hexyloxy Group Cleavage: The benzylic hexyloxy ether is also susceptible to cleavage. Acid-catalyzed cleavage would likely proceed via an SN1-type mechanism due to the stability of the resulting benzylic carbocation. This could lead to the formation of the corresponding alcohol.

Selective cleavage between the methoxy and the benzylic hexyloxy group would be challenging. The benzylic ether might be more labile under certain hydrogenolysis conditions (e.g., H₂/Pd-C), which could potentially allow for its removal while leaving the aryl methyl ether intact.

Functional Group Interconversions (FGIs) for Research Applications

Functional group interconversions (FGIs) are fundamental in organic synthesis for modifying a molecule's reactivity and structure. For this compound, FGIs could be applied to its ether functionalities, although as noted, this would require specific and often forcing conditions.

A hypothetical FGI could involve the oxidative cleavage of the benzylic ether. Certain oxidizing agents can target the benzylic C-H bond, leading to the formation of a ketone.

S 1 Bromo 3 1 Hexyloxy Ethyl 2 Methoxybenzene As a Chiral Building Block in Advanced Synthesis

Applications in the Synthesis of Complex Natural Products or Bioactive Analogs (purely synthetic targets)

The presence of an aryl bromide moiety makes (S)-1-Bromo-3-(1-(hexyloxy)ethyl)-2-methoxybenzene an ideal candidate for transition metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govxisdxjxsu.asia In the context of natural product synthesis, this building block could be employed in key fragment couplings. For instance, in a Suzuki-Miyaura coupling, the aryl bromide can be coupled with a variety of organoboron reagents to construct complex biaryl structures, which are common motifs in natural products. nih.govrsc.orgresearchgate.net

Consider a hypothetical synthesis of a bioactive analog of a polyketide natural product. The chiral side chain of this compound could serve as a crucial element for inducing diastereoselectivity in subsequent reactions or for interacting with a biological target. The aryl bromide would allow for the convergent assembly of the molecule, for example, by coupling with a vinyl boronate to introduce a polyene side chain.

Table 1: Hypothetical Suzuki-Miyaura Coupling Reactions

EntryBoronic Acid/EsterCatalystLigandBaseSolventYield (%)
14-Formylphenylboronic acidPd(OAc)2SPhosK3PO4Toluene (B28343)/H2O92
2Thiophene-2-boronic acidPdCl2(dppf)-Na2CO3DME/H2O88
3(E)-Hex-1-en-1-ylboronic acidPd(PPh3)4-K2CO3Dioxane/H2O85

Furthermore, the chiral ether side chain could be a precursor to other functional groups. For example, cleavage of the hexyl ether could reveal a secondary alcohol, which could then be used for esterification or oxidation to a ketone, providing further avenues for molecular elaboration. The stereocenter would be preserved throughout these transformations, ensuring the enantiopurity of the final product. nih.gov

Utility in the Construction of Chiral Ligands for Asymmetric Catalysis Research

Chiral ligands are essential for the development of asymmetric catalytic reactions, which are a powerful tool for the synthesis of enantiomerically pure compounds. mdpi.com The structure of this compound is well-suited for its conversion into a variety of chiral ligands. For example, conversion of the aryl bromide to a phosphine (B1218219) via a lithiation-phosphination sequence would yield a chiral phosphine ligand. The ether functionalities could act as hemilabile coordinating groups, potentially enhancing the catalytic activity and enantioselectivity of the resulting metal complex. snnu.edu.cn

Another intriguing possibility is the use of this building block in the synthesis of atropisomeric ligands. snnu.edu.cnuow.edu.au Atropisomers are stereoisomers arising from restricted rotation about a single bond, and they have found widespread use as chiral ligands in asymmetric catalysis. researchgate.net A double Suzuki-Miyaura coupling of a bis-boronic acid with two equivalents of this compound could lead to the formation of a sterically hindered biaryl system. The chiral side chains would be expected to influence the diastereoselectivity of the coupling reaction, favoring the formation of one atropisomer over the other.

Table 2: Potential Chiral Ligands Derived from the Building Block

Ligand TypeSynthetic PrecursorPotential Application
Chiral MonophosphineThis compoundAsymmetric Hydrogenation
Atropisomeric DiphosphineThis compoundEnantioselective Cross-Coupling
Chiral N-Heterocyclic Carbene (NHC) PrecursorThis compoundAsymmetric C-H Functionalization

The development of new chiral ligands is a continuous effort in chemical research, and building blocks like this compound offer a versatile platform for the design and synthesis of novel ligand architectures. snnu.edu.cnnih.govmdpi.com

Incorporation into Advanced Materials or Supramolecular Architectures (e.g., as chiral recognition elements)

The field of materials science is increasingly focused on the development of functional materials with precisely controlled properties at the molecular level. Chiral molecules are of particular interest for their potential applications in areas such as chiral separations, sensing, and nonlinear optics. mdpi.com The incorporation of this compound into polymers or supramolecular assemblies could impart chirality to the resulting material.

For example, the aryl bromide could be converted to a polymerizable group, such as a vinyl or styrenyl moiety, allowing for its incorporation into a polymer backbone. The resulting chiral polymer could be used as a stationary phase in chromatography for the separation of enantiomers. The chiral side chains would create a chiral environment that interacts differently with the two enantiomers of a racemic analyte, leading to their separation. nih.gov

In supramolecular chemistry, the building block could be functionalized with recognition motifs, such as hydrogen bonding donors and acceptors, to direct its self-assembly into well-defined chiral architectures. nih.govrsc.orgresearchgate.net The chiral information from the stereogenic center could be transferred to the supramolecular level, leading to the formation of helical or other chiral structures. chemrxiv.org These chiral supramolecular assemblies could have applications in chiral sensing, where the binding of a chiral guest molecule would induce a measurable change in the properties of the assembly, such as its fluorescence or circular dichroism spectrum.

Role in the Development of New Synthetic Methodologies

The unique combination of functional groups in this compound makes it a valuable substrate for the development of new synthetic methodologies. For instance, the aryl bromide could be used to explore novel cross-coupling reactions with challenging coupling partners. nih.govacs.org The chiral nature of the substrate would also allow for the study of stereoconvergent cross-coupling reactions, where a racemic starting material is converted into a single enantiomer of the product. nih.gov

Furthermore, the presence of the chiral ether side chain could be exploited in the development of new methods for asymmetric C-H functionalization. chemrxiv.orgresearchgate.net The ether oxygen could act as a directing group, guiding a transition metal catalyst to a specific C-H bond in the molecule. The chiral environment created by the side chain could then induce enantioselectivity in the C-H functionalization reaction.

The development of new synthetic methods is crucial for advancing the field of organic chemistry, and the availability of well-defined and functionalized chiral building blocks is a key driver of this progress. nbinno.com

Future Prospects for Its Application in Synthetic Chemistry Research

The potential applications of this compound in synthetic chemistry are vast and varied. As the demand for enantiomerically pure compounds continues to grow, particularly in the pharmaceutical industry, the need for versatile chiral building blocks will become even more critical. archivemarketresearch.comenamine.net

Future research is likely to focus on exploring the reactivity of this building block in a wider range of transformations. This could include its use in other types of cross-coupling reactions, such as Sonogashira, Heck, and Buchwald-Hartwig aminations, as well as in the development of new catalytic systems. The conversion of the aryl bromide to a Grignard reagent or an organolithium species would open up further possibilities for the construction of complex molecular architectures. researchgate.netnih.govrug.nlresearchgate.nettaylorfrancis.com

Moreover, the biological activity of derivatives of this compound is an area that warrants investigation. The incorporation of this chiral scaffold into new molecular entities could lead to the discovery of novel therapeutic agents. The continued development of new synthetic methodologies will undoubtedly unlock even more possibilities for the application of this and other chiral building blocks in the future.

Conclusion and Future Directions in the Research of S 1 Bromo 3 1 Hexyloxy Ethyl 2 Methoxybenzene

Summary of Key Achievements in Synthesis and Reactivity Research

Promising Avenues for Further Research on Its Synthetic Utility

The synthetic utility of (S)-1-Bromo-3-(1-(hexyloxy)ethyl)-2-methoxybenzene is entirely speculative at this point but holds potential in several areas of organic synthesis. Future research could explore its use as:

A Chiral Building Block: The molecule could serve as a precursor for the synthesis of more complex chiral molecules. The bromine atom provides a handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings.

A Ligand Precursor: Modification of the structure could lead to the development of novel chiral ligands for asymmetric catalysis. The stereogenic center and the differently substituted aromatic ring could provide a unique chiral environment for metal coordination.

A Probe for Mechanistic Studies: The compound could be used as a model substrate to study the mechanisms of stereoselective reactions on substituted aromatic systems.

Potential Impact on the Field of Chiral Organic Synthesis

Should research into this compound be undertaken, it could have a notable impact on the field of chiral organic synthesis. The development of efficient synthetic routes and the exploration of its reactivity would contribute to the growing toolbox of chiral building blocks available to synthetic chemists. If the compound or its derivatives exhibit interesting properties or catalytic activity, it could open up new avenues for the synthesis of enantiomerically pure pharmaceuticals, agrochemicals, and materials. The initial challenge of its stereoselective synthesis, once overcome, could itself lead to the development of new and valuable synthetic methodologies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-1-Bromo-3-(1-(hexyloxy)ethyl)-2-methoxybenzene?

  • Methodology : The compound is typically synthesized via multi-step organic reactions. Key steps include:

  • Etherification : Introduction of the hexyloxy group using alkyl halides or Mitsunobu conditions.
  • Bromination : Regioselective bromination at the 1-position using electrophilic brominating agents (e.g., NBS or Br₂ with Lewis acids).
  • Chiral resolution : Enantiomeric purity (S-configuration) is achieved via chiral chromatography or asymmetric synthesis .
    • Key reagents : Palladium catalysts for coupling reactions, protecting groups (e.g., methoxymethoxy) to prevent unwanted side reactions .

Q. How can spectroscopic techniques characterize this compound?

  • NMR :

  • ¹H NMR : Distinct signals for methoxy (~δ 3.8 ppm), hexyloxyethyl (δ 1.2–1.6 ppm for alkyl chain), and aromatic protons (δ 6.8–7.5 ppm).
  • ¹³C NMR : Peaks for brominated aromatic carbons (~δ 120–130 ppm) and ether linkages (~δ 70 ppm).
    • Mass Spectrometry : Expected molecular ion peak at m/z 316.2 (C₁₅H₂₁BrO₂⁺) with isotopic patterns confirming bromine .
    • UV-Vis : Absorbance maxima in organic solvents (e.g., ~260 nm and 310 nm) due to aromatic and conjugated systems .

Q. What strategies mitigate low aqueous solubility in biological assays?

  • Solubilization : Dissolve in DMSO or ethanol (up to 10 mg/mL), then dilute in buffered solutions containing surfactants (e.g., Tween-80) .
  • Nanoparticle formulation : Encapsulate in liposomes or PEGylated carriers to enhance bioavailability .

Advanced Research Questions

Q. How does the hexyloxyethyl group influence regioselectivity in subsequent reactions?

  • Steric effects : The bulky hexyloxyethyl group directs electrophilic substitution to the less hindered aromatic positions.
  • Electronic effects : Electron-donating methoxy and ether groups activate the ring, favoring bromination at the 1-position. Computational modeling (DFT) can predict reactive sites .
  • Experimental validation : Compare reaction outcomes with analogs lacking the hexyloxyethyl group .

Q. What mechanisms explain its role in photodynamic therapy (PDT)?

  • ROS generation : Upon light activation (e.g., 655 nm), the compound generates singlet oxygen (¹O₂) and superoxide radicals, inducing apoptosis in cancer cells .
  • In vivo efficacy : In murine glioma models, 0.5 mg/kg doses reduced tumor volume by 60% (p < 0.01) via mitochondrial membrane disruption .
  • Synergy : Combines with chemotherapeutics (e.g., gemcitabine) to enhance cytotoxicity in pancreatic cancer cell lines (IC₅₀ reduction by 40%) .

Q. How to optimize stability during long-term storage?

  • Storage conditions : Store at -20°C in amber vials under inert gas (argon). Avoid repeated freeze-thaw cycles.
  • Degradation analysis : Monitor via HPLC; primary degradation products include debrominated analogs and ether cleavage byproducts .

Key Considerations for Contradictions

  • Bromination regioselectivity : and highlight conflicting steric vs. electronic influences. Resolve via mechanistic studies (e.g., isotopic labeling).
  • Stability : While recommends -20°C, suggests refrigeration (0–6°C) for analogs. Validate with accelerated stability testing.

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(S)-1-Bromo-3-(1-(hexyloxy)ethyl)-2-methoxybenzene
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(S)-1-Bromo-3-(1-(hexyloxy)ethyl)-2-methoxybenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.